molecular formula C16H16F3NO B5652715 2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline CAS No. 5536-46-9

2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline

Cat. No.: B5652715
CAS No.: 5536-46-9
M. Wt: 295.30 g/mol
InChI Key: YCQGZQVNNRWXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methoxy group, a methyl group, and a trifluoromethyl-substituted phenyl group attached to an aniline core. Its distinct structure makes it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by reduction and subsequent substitution reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, H2 with a catalyst (e.g., palladium on carbon).

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-11-3-8-15(21-2)14(9-11)20-10-12-4-6-13(7-5-12)16(17,18)19/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQGZQVNNRWXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353502
Record name 2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5536-46-9
Record name 2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.